molecular formula C8H20NO3P B12288166 (1-Aminooctyl)phosphonic acid CAS No. 94219-58-6

(1-Aminooctyl)phosphonic acid

Cat. No.: B12288166
CAS No.: 94219-58-6
M. Wt: 209.22 g/mol
InChI Key: YRCIJTKAYRSRQF-UHFFFAOYSA-N
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Description

Conceptual Framework of α-Aminophosphonic Acids as Bioisosteres

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to produce a compound with comparable biological activity, is central to understanding α-aminophosphonic acids. mdpi.com They are considered highly effective bioisosteres of α-amino acids. researchgate.netnih.gov

The primary structural analogy of α-aminophosphonic acids lies in their relationship to α-amino acids. researchgate.netencyclopedia.pub This isosteric replacement of a carboxyl group with a phosphonic acid group is of great interest because the tetrahedral geometry of the phosphorus atom allows these molecules to act as stable mimics of the transition state in peptide bond cleavage. nih.gov This makes them potent inhibitors of enzymes involved in peptide metabolism, such as proteases. mdpi.comnih.gov

Furthermore, the phosphonic acid group itself is an analogue of the phosphate (B84403) moiety. mendeley.comnih.gov This allows these compounds to interact with biological systems that recognize phosphates, but with a key difference: the phosphorus-carbon (P-C) bond in phosphonates is highly stable and resistant to enzymatic hydrolysis, unlike the phosphorus-oxygen (P-O) bond in phosphates. researchgate.net

The phosphonic acid functional group is characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl (-OH) groups, and one phosphoryl oxygen (P=O). nih.govresearchgate.net This arrangement confers distinct properties:

Tetrahedral Geometry: Unlike the planar trigonal geometry of the carboxyl group, the phosphonic acid group has a tetrahedral structure. researchgate.net This three-dimensional arrangement is crucial for its ability to mimic the transition states of enzymatic reactions. mdpi.com

Acidity: The phosphonic acid group is dibasic, meaning it has two acidic protons with distinct pKa values. The first pKa is typically in the range of 1.1 to 2.3, while the second is between 5.3 and 7.2. nih.gov This allows for strong ionic interactions and hydrogen bonding capabilities. nih.gov

Stability: The direct carbon-to-phosphorus (C-P) bond is chemically robust and not easily cleaved by biological enzymes that typically hydrolyze phosphate esters. researchgate.net

Classification and Significance of Long-Chain α-Aminophosphonic Acids in Chemical Biology

α-Aminophosphonic acids can be classified based on the nature of the side chain attached to the α-carbon. (1-Aminooctyl)phosphonic acid falls into the category of long-chain aliphatic α-aminophosphonic acids. The presence of the eight-carbon (octyl) chain significantly increases its lipophilicity, or ability to dissolve in fats and lipids.

This increased lipophilicity can influence how the molecule interacts with biological systems. For instance, it may enhance the compound's ability to cross cell membranes or to bind to hydrophobic pockets within enzyme active sites. The combination of the enzyme-inhibiting phosphonic acid head and a long lipid-soluble tail is a feature explored in the design of targeted therapeutic agents and other specialized chemical tools. The biological activities of α-aminophosphonic acids are diverse, with demonstrated potential as antimicrobial, antiviral, and anticancer agents. researchgate.netnih.gov

Overview of Research Trajectories for this compound and Analogues

Research into this compound and its analogues is driven by their potential applications stemming from their bioisosteric nature. The primary synthesis route for these compounds is often a variation of the Kabachnik-Fields reaction, a one-pot condensation of an aldehyde (like octanal), an amine, and a phosphorus source. researchgate.netfrontiersin.org

The main research trajectories include:

Enzyme Inhibition: A significant area of research focuses on their role as enzyme inhibitors. mdpi.comresearchgate.net Because they mimic the transition state of peptide hydrolysis, they are investigated as inhibitors of proteases and other enzymes involved in amino acid metabolism. researchgate.netnih.gov

Drug Design: The structural similarity to amino acids makes these compounds valuable scaffolds in drug development. researchgate.net Researchers modify the alkyl chain and other parts of the molecule to optimize binding to specific biological targets, with potential applications as anticancer, antibiotic, or antiviral agents. nih.gov

Material Science and Industrial Applications: The phosphonic acid group is known for its ability to bind to metal oxides and surfaces. mendeley.com Analogues of this compound, such as α-aminooctyl phosphinic acid, have been explored as collectors in mineral flotation, indicating potential industrial applications where surface modification is key. mdpi.com

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94219-58-6

Molecular Formula

C8H20NO3P

Molecular Weight

209.22 g/mol

IUPAC Name

1-aminooctylphosphonic acid

InChI

InChI=1S/C8H20NO3P/c1-2-3-4-5-6-7-8(9)13(10,11)12/h8H,2-7,9H2,1H3,(H2,10,11,12)

InChI Key

YRCIJTKAYRSRQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(N)P(=O)(O)O

Origin of Product

United States

Biochemical and Molecular Interactions of 1 Aminooctyl Phosphonic Acid Analogues

Mechanisms of Enzyme Inhibition by Aminophosphonic Acids

Transition State Mimicry in Enzymatic Pathways

A primary mechanism by which aminophosphonic acids inhibit enzymes is by acting as transition-state analogues. tandfonline.comresearchgate.net The phosphonic acid group is tetrahedral, closely resembling the geometry of the putative tetrahedral transition state or high-energy intermediate that forms during the enzymatic hydrolysis of a peptide bond. tandfonline.comehu.es This mimicry allows the inhibitor to bind tightly to the enzyme's active site. tandfonline.comresearchgate.net

For metalloproteases, the inhibitory effect is often enhanced because the negatively charged phosphonic acid group can chelate the metal ions (like zinc) present in the active site, in addition to mimicking the transition state. researchgate.net This dual action of resembling the transition state and binding to active-site metal ions results in potent inhibition. researchgate.net X-ray crystallography and NMR analyses of enzyme-inhibitor complexes have confirmed this mode of binding and provided detailed insights into the reaction mechanisms of these enzymes. tandfonline.com

Interactions with Enzymes Involved in Amino Acid Metabolism

As structural analogues of amino acids, aminophosphonates can interfere with enzymes crucial for amino acid and peptide metabolism. wikipedia.orgtandfonline.com They are often recognized by these enzymes as if they were the natural substrate. researchgate.net This recognition allows them to bind to the active site, acting as competitive inhibitors and blocking the actual substrate from binding. du.ac.in This antagonism disrupts normal metabolic pathways within the cell. wikipedia.orgresearchgate.net The stability of the P-C bond ensures that they are not easily processed or turned over by the enzyme, leading to prolonged inhibition. researchgate.net

Inhibition of Biosynthetic Pathways (e.g., Bacterial Cell-Wall Synthesis)

Aminophosphonates and phosphonopeptides (peptides containing an aminophosphonate residue) can function as antibacterial agents by inhibiting essential biosynthetic pathways, most notably the synthesis of the bacterial cell wall. nih.govnih.govlondonmet.ac.uk The mechanism often involves active transport of the compound into the bacterial cell, followed by the intracellular release of the aminophosphonic acid. nih.gov

Once inside, the aminophosphonate acts as a mimetic of amino acids like D-alanine or L-alanine. nih.gov This allows it to inhibit key enzymes in the peptidoglycan synthesis pathway, such as alanine (B10760859) racemase (which converts L-alanine to D-alanine) and D-Ala-D-Ala synthetase (which joins two D-alanine residues). nih.govnih.gov By blocking these enzymes, the synthesis of the peptidoglycan layer is disrupted, compromising the structural integrity of the bacterial cell wall. nih.govresearchgate.net

Receptor and Biological Target Recognition Processes

Ligand Binding Dynamics and Specificity (e.g., GABA Receptors)

Aminophosphonic acids, including analogues of (1-Aminooctyl)phosphonic acid, are recognized as structural mimics of natural amino acids, which allows them to interact with biological systems, particularly as enzyme inhibitors. smolecule.comwikipedia.org Their structural similarity to γ-aminobutyric acid (GABA) has led to investigations into their potential as ligands for GABA receptors. wikipedia.org While specific binding data for this compound to GABA receptors is not extensively detailed in the provided results, the broader class of aminophosphonic acids has been studied for this purpose.

Phosphinic acid analogues of GABA have been synthesized and found to be potent and selective GABAB antagonists. nih.gov These antagonists have demonstrated the ability to cross the blood-brain barrier and interact with both presynaptic and postsynaptic GABAB receptors, influencing the release of neurotransmitters like GABA, glutamate, aspartate, and somatostatin. nih.gov The interaction of these analogues with GABA receptors is influenced by their structural characteristics. For example, the replacement of the carboxylic acid group in GABA with a phosphinic acid group led to the discovery of more potent and water-soluble GABAB antagonists. nih.gov

The binding of GABA analogues to their receptors can be highly specific and stereoselective. Studies on fluorinated GABA analogues have suggested different binding modes for GABA at GABAA and GABAC receptors. researchgate.net The chirality at the α-carbon of α-aminophosphonic acid inhibitors plays a crucial role in their binding orientation within the allosteric pocket of enzymes like human farnesyl pyrophosphate synthase (hFPPS). mcgill.ca This highlights the importance of stereochemistry in the ligand-receptor interaction. For instance, (R)- and (S)-enantiomers of certain thienopyrimidine-based inhibitors, which feature a chiral α-aminophosphonic acid moiety, adopt distinct and consistent binding orientations within the hFPPS allosteric pocket. mcgill.ca

The interaction of these compounds with receptors is a key area of research for developing new therapeutic agents. nih.govresearchgate.net

Coordination Chemistry and Metal Ion Complexation

Chelation Properties with Diverse Metal Cations

Aminophosphonic acids, including this compound and its analogues, exhibit significant chelation properties with a variety of metal cations. The phosphonic acid group (-PO(OH)₂) is a strong acidic site that can coordinate with numerous transition metal ions. acs.orgnih.gov This chelating ability is attributed to the presence of both nitrogen and oxygen donor atoms within the aminophosphonic acid structure, which allows for the formation of stable complexes with metal ions. acs.org

The coordination can occur through the phosphonic oxygen atoms, and in the case of α-aminophosphonic acids, the amino group can also participate in binding, making them effective bidentate ligands. The P-OH groups of the phosphonic acid are more acidic than the carboxylic groups of corresponding amino acids, enabling them to bind metals effectively even at lower pH values. felitecn.com This property gives aminophosphonic resins superior stability across a wider pH range compared to other chelating agents like iminodiacetic acid (IDA) resins. felitecn.com

Aminophosphonic resins have demonstrated a high affinity and selectivity for various metal ions, including heavy metals and rare earth elements. nih.govfelitecn.com They can form stable complexes with metals such as Cu(II), Ni(II), Zn(II), and have shown excellent selectivity for precious metals like gold, silver, and platinum group metals, even in the presence of high concentrations of base metals. felitecn.com The coordination geometry of the metal complexes can vary depending on the specific metal ion and the pH conditions, with the phosphonic acid groups capable of participating in both mono- and bidentate coordination. felitecn.com

The table below summarizes the chelation properties of aminophosphonic acids with different metal cations based on available research.

Metal CationBinding CharacteristicsReference
Transition Metals (Cu²⁺, Fe³⁺, Zn²⁺)Forms stable complexes via nitrogen-oxygen coordination. felitecn.com felitecn.com,
Heavy Metals & Rare Earth ElementsShows superior selectivity due to stable complex formation with phosphonic acid groups at lower pH. felitecn.com felitecn.com
Precious Metals (Au, Ag, Pt-group)Demonstrates excellent selectivity, even in the presence of base metals. felitecn.com felitecn.com
Cerium (Ce(III))Adsorption is feasible, spontaneous, and exothermic. nih.gov nih.gov

Interactive Data Table

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Surface Interactions with Metal Oxides

Phosphonic acids, including this compound, exhibit a strong affinity for and form robust bonds with various metal oxide surfaces. acs.orgacs.org This interaction is crucial for applications such as surface functionalization and the creation of self-assembled monolayers (SAMs). acs.orgnih.gov The binding to the metal oxide surface typically occurs through the deprotonation of the phosphonic acid group and subsequent coordination with the metal oxide. researchgate.net

The nature of the bond between the phosphonic acid and the metal oxide can vary. It can involve the formation of M-O-P bonds via condensation between the P-OH groups of the acid and the M-OH groups on the surface. uantwerpen.be The phosphoryl oxygen (P=O) can also coordinate to Lewis acidic sites on the metal oxide surface. uantwerpen.be Depending on the conditions and the specific phosphonic acid and metal oxide involved, the binding can be monodentate, bidentate, or tridentate. uantwerpen.be For instance, on titanium oxide, it has been suggested that all three P-O bonds of the phosphonic group can bind to the substrate. nih.gov In contrast, on aluminum and tantalum oxides, only the P-O(H) bond may be involved in binding. nih.gov

The adsorption of phosphonic acids can create dense, highly ordered monolayers on surfaces like ZrO₂, TiO₂, and Al₂O₃. acs.org The strength of this surface interaction and the conformational order of the resulting monolayer can be influenced by the specific metal oxide, with the order of decreasing interaction strength being zirconated silica (B1680970) > ZrO₂ > TiO₂. acs.org The molecular structure of the phosphonic acid also plays a significant role in the adsorption process and the properties of the modified surface. ethz.ch For example, the presence of an amino group, as in this compound, can influence the surface interactions through potential hydrogen bonding or acid-base interactions. uantwerpen.be

The table below presents a summary of research findings on the interaction of phosphonic acids with different metal oxide surfaces.

Metal OxideInteraction DetailsReference
Titanium Dioxide (TiO₂)Adsorption occurs via bidentate configurations; all three P-O bonds can bind to the surface. acs.orgnih.gov acs.org, nih.gov
Aluminum Oxide (Al₂O₃)Strong reaction to form a bulk (aluminoalkyl)phosphonate; only the P-O(H) bond may bind. acs.orgnih.gov nih.gov, acs.org
Zirconium Dioxide (ZrO₂)Forms dense, highly ordered monolayers. acs.org acs.org
Tantalum OxideOnly the P-O(H) bond of the phosphonic group binds to the metal. nih.gov nih.gov

Interactive Data Table

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Structure Activity Relationship Sar Studies of α Aminophosphonic Acids, with Emphasis on C8 Alkyl Chain Effects

Influence of Stereochemistry and Conformational Features on Bioactivity

The three-dimensional arrangement of atoms and the conformational flexibility of the molecule are critical determinants of its interaction with biological targets.

Impact of Chiral Centers on Molecular Recognition

The biological activity of α-aminophosphonic acids is profoundly dependent on the absolute configuration of the chiral center at the α-carbon. researchgate.netnih.gov This stereoselectivity is a cornerstone of their molecular recognition by enzymes and receptors, where only one enantiomer typically fits correctly into the binding site to elicit a biological response. The specific three-dimensional orientation of the amino group, the phosphonic acid, the hydrogen atom, and the alkyl side chain is crucial for precise interactions. nih.gov

Research has consistently shown that different stereoisomers of the same compound can have dramatically different potencies. For instance, (R)-phospholeucine is a more potent inhibitor of leucine (B10760876) aminopeptidase (B13392206) than its (S)-enantiomer. researchgate.netnih.gov Similarly, the antibacterial agent alafosfalin (B1664488) exhibits its highest activity as the (S,R)-diastereoisomer compared to the other three possible stereoisomers. researchgate.netnih.gov This highlights that the spatial arrangement dictated by the chiral center is a key factor governing the efficacy of these compounds. The synthesis of enantiomerically pure α-aminophosphonic acids is therefore a major focus in their development as bioactive agents. mdpi.comrsc.org

Table 1: Influence of Stereochemistry on the Biological Activity of α-Aminophosphonic Acid Derivatives

Compound Stereoisomer Target/Activity Observation Reference
Phospholeucine (R)-isomer Leucine aminopeptidase inhibitor More potent inhibitor nih.gov, researchgate.net
Phospholeucine (S)-isomer Leucine aminopeptidase inhibitor Less potent inhibitor nih.gov, researchgate.net
Alafosfalin (S,R)-isomer Antibacterial agent Highest activity against Gram-positive and Gram-negative bacteria nih.gov, researchgate.net

Comparative Analysis of Phosphono Group Conformation versus Carboxylates

The replacement of a carboxyl group (-COOH) with a phosphonic acid group (-PO(OH)₂) is a key bioisosteric substitution that defines α-aminophosphonic acids. nih.govnih.gov This change has significant conformational and electronic consequences. The carboxyl group is planar, while the phosphonic acid group has a tetrahedral geometry. nih.govd-nb.info

This tetrahedral arrangement is fundamental to the mechanism of action for many α-aminophosphonic acid-based enzyme inhibitors. It allows the phosphonate (B1237965) moiety to act as a stable mimic of the high-energy, tetrahedral transition state of peptide bond hydrolysis. nih.govresearchgate.nettandfonline.com By closely resembling this transient state, the molecule can bind with high affinity to the active site of enzymes like proteases, effectively blocking their catalytic activity. tandfonline.comnih.gov This structural analogy provides a significant advantage over carboxylate-containing analogues in the design of enzyme inhibitors.

Modulatory Effects of Substituents on Molecular Interactions

Role of Alkyl Chain Length and Branching on Lipophilicity and Membrane Interactions

The length and branching of the alkyl chain at the α-carbon directly influence the lipophilicity (hydrophobicity) of the molecule. A long alkyl chain, such as the C8 chain of (1-Aminooctyl)phosphonic acid, significantly increases the compound's hydrophobic character. specificpolymers.com This property is critical for its ability to interact with and potentially traverse lipid-rich biological membranes.

Theoretical studies have shown that the orientation of molecules with long alkyl chains is heavily influenced by the chain's flexibility and intermolecular van der Waals interactions. researchgate.net A longer chain can enhance interactions with hydrophobic pockets in a receptor or enzyme active site. However, it can also introduce steric hindrance, potentially blocking access to binding sites if the pocket is not sufficiently large. nih.gov The increased lipophilicity conferred by the C8 chain can improve membrane permeability, but an optimal balance is required, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids.

Contributions of Amino Group for Hydrogen Bonding and pH-Dependent Reactivity

The amino group (-NH₂) is a critical functional group that contributes significantly to the molecular interactions of α-aminophosphonic acids. It primarily functions as a hydrogen bond donor. tandfonline.comyoutube.com In crystal structures, the protons of the amino group form N-H···O hydrogen bonds with the oxygen atoms of the phosphonate groups of neighboring molecules, playing a key role in the formation of stable three-dimensional networks. tandfonline.com

The reactivity and hydrogen-bonding capacity of the amino group are highly dependent on the surrounding pH. quora.comyoutube.com Like amino acids, α-aminophosphonic acids exist as zwitterions over a wide pH range, with a protonated amino group (NH₃⁺) and a deprotonated phosphonate group. quora.comresearchgate.net At low pH, the amino group is protonated, allowing it to act as a strong hydrogen bond donor. As the pH increases, it becomes deprotonated to its neutral form (-NH₂), which can still act as a hydrogen bond donor but with different characteristics. This pH-dependent behavior is crucial for the molecule's interaction with biological targets, as the protonation state affects its charge and ability to form key ionic and hydrogen bonds within a binding site. nih.gov

Phosphonic Acid Group's Acidity and its Role in Binding Affinity

The phosphonic acid group is a strong acidic moiety with two dissociable protons, making it a diprotic acid. d-nb.infonih.gov Its acidity is significantly higher than that of a carboxylic acid. The first pKa value for a phosphonic acid is typically in the range of 1.1–2.3, while the second is around 5.3–7.2. d-nb.infonih.gov In comparison, the pKa of a typical carboxylic acid is around 4-5. Studies directly comparing analogous compounds have shown that the first pKa of heterocyclic phosphonic acids can be 2 to 3 log units lower than their carboxylic acid counterparts. nih.govresearchgate.net

This higher acidity means that at physiological pH (~7.4), the phosphonic acid group is predominantly in its dianionic state (-PO₃²⁻). This strong negative charge is a key feature in its binding affinity, enabling powerful ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site. Furthermore, the oxygen atoms of the phosphonate group are excellent hydrogen bond acceptors. The ability of the phosphonic acid group to chelate essential metal ions, such as zinc in metalloproteases or calcium, is another critical factor in its inhibitory activity. tandfonline.comnih.gov The precise geometry and electronic nature of the phosphonate group can be finely tuned to maximize binding affinity, as demonstrated in studies where replacing a phosphonate oxygen with a nitrogen to form a phosphonamidate created an additional hydrogen bond, increasing binding affinity by over 800-fold. tandfonline.com

Table 2: Comparison of Physicochemical Properties of Acidic Groups

Functional Group Geometry Acidity Typical pKa Primary Role in Binding Reference
Carboxylic Acid Planar Monoprotic ~4-5 H-bond acceptor, Ionic interactions nih.gov, researchgate.net

Rational Design Principles for Enhanced Biochemical Functionality

The insights gained from SAR studies provide a foundation for the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold. openalex.org

Strategies for Optimizing Enzyme Inhibitory Potency

Several strategies can be employed to optimize the enzyme inhibitory potency of this compound:

Introduction of Additional Functional Groups: Incorporating other functional groups onto the octyl chain or the α-carbon can create additional points of interaction with the enzyme. For example, the introduction of a hydroxyl or an additional amino group at a strategic position could lead to new hydrogen bonding opportunities with the enzyme, thereby increasing binding affinity.

Stereochemical Control: The stereochemistry at the α-carbon is critical for biological activity. Generally, one enantiomer will exhibit significantly higher potency than the other, as it will have the correct orientation to fit into the enzyme's active site. The synthesis of enantiomerically pure this compound is therefore a key strategy for maximizing potency.

Design of Phosphonopeptides and Oligopeptides for Specific Biological Activities

Incorporating this compound into peptide sequences to create phosphonopeptides and oligopeptides is a powerful strategy for targeting specific enzymes with high affinity and selectivity. nih.gov These peptidomimetics can be designed to mimic the natural substrates of proteases, with the non-hydrolyzable phosphonate linkage acting as a transition-state analogue inhibitor. nih.gov

For example, a dipeptide analogue incorporating this compound could be designed to inhibit a protease that preferentially cleaves after a hydrophobic amino acid. The octyl side chain would occupy the primary specificity pocket (S1), while the adjacent amino acid would interact with the S2 pocket.

The following table provides a hypothetical example of how the composition of a phosphonodipeptide containing a (1-Aminoalkyl)phosphonic acid could influence its inhibitory activity against a specific protease.

Table 2: Hypothetical IC50 Values of Phosphonodipeptides with Varying Amino Acid and Alkylphosphonate Moieties Against a Target Protease

Phosphonodipeptide StructureAmino Acid Residue (P2)Alkylphosphonate Residue (P1)Hypothetical IC50 (µM)
Ala-(1-Aminobutyl)phosphonic acidAlanine (B10760859)C410
Leu-(1-Aminohexyl)phosphonic acidLeucineC61
Leu-(1-Aminooctyl)phosphonic acid Leucine C8 0.2
Phe-(1-Aminooctyl)phosphonic acidPhenylalanineC80.5
Ala-(1-Aminooctyl)phosphonic acidAlanineC85

Note: The data in this table is for illustrative purposes to highlight the principles of phosphonopeptide design. Experimental validation is necessary to determine the actual inhibitory potencies.

By systematically varying the amino acid components and the length of the alkyl chain of the α-aminophosphonic acid, it is possible to fine-tune the inhibitory activity and selectivity of these phosphonopeptides for a desired biological target. The synthesis of such oligopeptides allows for the creation of highly specific and potent probes for studying enzyme function and for the development of novel therapeutic agents.

Research Applications of 1 Aminooctyl Phosphonic Acid and Its Derivatives

Applications in Investigational Medicinal Chemistry

In the realm of medicinal chemistry, α-aminophosphonic acids are investigated for their potential to interact with biological targets like enzymes and receptors. frontierspartnerships.org Their structural similarity to amino acids allows them to act as antimetabolites, competing with their natural counterparts for the active sites of enzymes. frontierspartnerships.org

A primary application of (1-Aminooctyl)phosphonic acid and its derivatives is in the design of enzyme inhibitors. ontosight.ai The phosphonic acid group is a key feature, acting as a mimic of the transition state in enzyme-catalyzed reactions, particularly in peptidases and proteases. researchgate.net This mimicry allows these compounds to bind tightly to the active site of an enzyme, blocking its function.

Aminophosphonates have been identified as effective inhibitors of various enzymes, including aminopeptidases. For instance, derivatives of methionine and norleucine containing a phosphonic acid group have been studied as inhibitors of cytosolic leucine (B10760876) aminopeptidase (B13392206). tandfonline.com The inhibitory activity is influenced by the structure of the side chain; for example, a bulkier side chain containing a sulfur atom can positively influence inhibitory potency compared to a simple aliphatic chain of the same length. tandfonline.com The longer octyl chain in this compound would contribute to increased lipophilicity, which can influence properties like membrane permeability.

Table 1: Examples of Aminophosphonic/Phosphinic Acids as Enzyme Inhibitors

Compound/Derivative Target Enzyme Key Finding Reference(s)
Methionine & Norleucine phosphonic/phosphinic acid derivatives Cytosolic Leucine Aminopeptidase The structure of the side chain significantly influences inhibitory activity. tandfonline.com
General Aminophosphonates Aminopeptidases Act as effective inhibitors by mimicking natural substrates.
Phosphonopeptides (e.g., Alafosfalin) Bacterial cell-wall biosynthesis enzymes Exhibit antibacterial activity by inhibiting essential enzymes. nih.gov

This table provides examples of related aminophosphonic acids to illustrate the principles of enzyme inhibition, as specific inhibitory data for this compound is not widely published.

By acting as enzyme inhibitors or substrate analogues, this compound derivatives can be used as tools to modulate biochemical pathways. ontosight.ai Their ability to mimic natural substrates allows them to be recognized by enzymes and receptors, thereby interfering with specific metabolic processes. researchgate.netontosight.ai This makes them valuable for studying the function of particular enzymes within a complex biological cascade. ontosight.ai For example, phosphonopeptides—peptides containing an α-aminophosphonic acid residue—have been synthesized to act as antibacterial agents by inhibiting enzymes crucial for bacterial cell-wall biosynthesis. nih.gov The design of these molecules, such as by varying the amino acid components, can lead to more potent agents. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. nih.gov The unique structural features of aminophosphonic acids make them suitable as components in peptidomimetic scaffolds. These scaffolds aim to reproduce the spatial arrangement of amino acid side chains in key protein secondary structures like β-turns and α-helices, which are crucial for protein-protein interactions (PPIs). chemrxiv.org

Researchers have developed computational methods to design peptidomimetic scaffolds that can precisely align with these secondary structures. chemrxiv.org The use of three-dimensional (3D) scaffolds rich in sp³-hybridized centers, a characteristic feature of the tetrahedral phosphorus in phosphonic acids, is considered a promising strategy for designing inhibitors of PPIs. nih.gov By incorporating aminophosphonic acid derivatives into a larger molecule, it is possible to create a rigid framework that presents the necessary functional groups in the correct orientation to mimic a peptide's bioactive conformation. nih.govchemrxiv.org

Phosphoantigens are non-peptidic small molecules that can activate specific subsets of immune cells, particularly γδ T cells. The phosphonic acid functional group is utilized in the design of molecules with potential phosphoantigenic properties due to its structural analogy to the phosphate (B84403) moiety. beilstein-journals.orgscience.gov While research in this area is ongoing, the synthesis of various phosphonic acids is a key step in exploring these immunological activities. beilstein-journals.orgscience.gov The development of molecules that can modulate immune responses via this pathway is an active area of investigation.

Applications in Material Science and Surface Engineering

The phosphonic acid group is a highly effective anchor for binding to a variety of metal oxide surfaces. mdpi.combeilstein-journals.org This strong interaction forms the basis for numerous applications in material science and surface engineering. beilstein-journals.orgscience.gov

The ability of phosphonic acids to form stable, self-assembled monolayers (SAMs) on surfaces like aluminum oxide, titanium dioxide, and ilmenite (B1198559) is well-documented. mdpi.comrsc.org These SAMs can dramatically alter the surface properties of the substrate, such as its reactivity or wettability. nih.gov

In industrial applications, derivatives of this compound have been developed as specialized reagents. For example, α-aminooctyl phosphinic acid (a closely related compound) was synthesized and demonstrated to be a highly efficient and selective collector in the flotation of ilmenite, a titanium-iron oxide mineral. mdpi.comresearchgate.net The presence of both the phosphonyl group for binding to the mineral surface and the α-amino group was found to significantly enhance its performance compared to a traditional octylphosphonic acid collector. mdpi.com The amino group facilitates the formation of a stable zwitterion in solution, which increases the nucleophilicity of the phosphonic acid group, leading to stronger chemical adsorption onto the ilmenite surface through P-O-Fe and P-O-Ti bonds. mdpi.com

In the context of biomedical materials and electronics, functionalizing surfaces with aminophosphonic acids allows for precise control over surface chemistry. For instance, SAMs of aminobutyl phosphonic acid have been used to create nanopatterns on aluminum oxide surfaces. rsc.org This technique allows for the creation of chemically defined regions on a nanoscale, which can be used to immobilize proteins or other biomolecules in specific patterns. rsc.org Similarly, self-assembled monolayers of (4-aminobutyl) phosphonic acid have been used to modify dielectric layers in field-effect transistors, demonstrating the versatility of these molecules in advanced materials. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
α-Aminophosphonic acids
α-Amino acids
Methionine phosphonic/phosphinic acid
Norleucine phosphonic/phosphinic acid
Alafosfalin (B1664488) (L-Ala-L-Ala(P))
α-Aminooctyl phosphinic acid
Octylphosphonic acid
(4-Aminobutyl) phosphonic acid
Aluminum oxide
Titanium dioxide

Development of Supramolecular Assemblies and Hybrid Materials

This compound and its derivatives are notable for their capacity to participate in the formation of supramolecular assemblies and hybrid organic-inorganic materials. science.govd-nb.info This ability is primarily attributed to the phosphonic acid group, which possesses strong coordination properties and can engage in self-assembly processes. science.gov The phosphonic acid moiety is characterized by a phosphorus atom bonded to a carbon, two hydroxyl (-OH) groups, and one phosphoryl (P=O) group, enabling it to act as a potent linker or anchor in larger molecular structures. d-nb.infobeilstein-journals.org

The formation of these complex structures is driven by the strong chelating nature of the phosphonic acid group, which can form stable complexes with various metal ions, including transition metals and lanthanides. The length and functionalization of the alkyl chain, such as the octylamino group in this compound, play a crucial role in directing the final architecture of the assembly.

A study on the supramolecular assembly of substituted hydroxy-bisphosphonates with copper (II) ions demonstrated how modifying the alkyl chain dramatically alters the resulting structure. researchgate.net For instance, substituting a simple methyl group with an aminopropyl or aminopentyl chain led to a significant modification of the ionic self-assembly in the crystal, transitioning from a polymeric chain to discrete tetrameric and dimeric arrangements, respectively. researchgate.net This highlights the influence of the amino-functionalized alkyl chain in guiding the complexation network. The ionic interactions between phosphonic acids and lipophilic amines can also lead to the formation of catanionic supramolecular aggregates. beilstein-journals.org These findings underscore the versatility of aminoalkylphosphonic acids in the rational design of supramolecular and hybrid materials with tailored structural properties. d-nb.infobeilstein-journals.org

Integration as Tailgroups in Nanostructured Composites

In the field of materials science, this compound and related long-chain phosphonic acids serve as critical components for the surface functionalization of nanoparticles and the creation of nanostructured composites. google.commdpi.com They are particularly effective as "tailgroups" or "anchors" that form robust self-assembled monolayers (SAMs) on the surfaces of various metal oxides, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). researchgate.netresearchgate.netethz.ch

The primary mechanism for this integration involves the strong binding affinity of the phosphonic acid headgroup to the metal oxide surface. This interaction typically proceeds through condensation reactions between the P-OH groups of the acid and the hydroxyl groups on the metal oxide surface, forming strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. researchgate.netresearchgate.net The result is a densely packed, organized monolayer that modifies the surface properties of the inorganic component.

The octyl tail of this compound provides a hydrophobic character to the functionalized surface, which is essential for dispersing inorganic nanoparticles within a polymer matrix to create a uniform nanocomposite. google.commdpi.com For example, octylphosphonic acid (OPA) has been successfully used to modify Ag/TiO₂ core-shell nanoparticles, improving their lipophilicity and ensuring their uniform dispersion in a PTFE polymer matrix for high-permittivity nanocomposites. mdpi.com Similarly, aminobutyl phosphonic acid has been used to create SAMs that significantly improve the performance of MoS₂-based field-effect transistors. researchgate.net The ability to form these stable, well-ordered monolayers makes this compound and its analogs invaluable for engineering the interface between organic and inorganic components in advanced composite materials. rsc.org

Role in Analytical Chemistry Research

Methodologies for Compound Purification and Isolation

The purification and isolation of this compound and similar aminoalkylphosphonic acids are critical steps following their synthesis to ensure the removal of reagents, solvents, and byproducts. Due to the high polarity and low solubility of phosphonic acids in organic solvents, direct purification can be challenging. beilstein-journals.org

A common and effective strategy involves the purification of a precursor compound, typically a dialkyl phosphonate (B1237965) ester. These esters are less polar and can be readily purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel. beilstein-journals.org Following purification of the ester, the phosphonic acid is obtained through a dealkylation reaction. This final step is often a clean conversion that may not require extensive further purification. beilstein-journals.org Common dealkylation methods include:

Acidic Hydrolysis : Refluxing the dialkyl phosphonate with concentrated hydrochloric acid (HCl) is a general method. The excess acid and water can be removed by distillation at the end of the reaction. beilstein-journals.org

McKenna Procedure : This two-step method involves reaction with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. It is considered a gold-standard method that proceeds under mild conditions, often at room temperature. d-nb.infobeilstein-journals.org

For the final product, if impurities remain, recrystallization is a frequently used technique. Studies on related aminobis(phosphonic acids) report successful purification by recrystallization from solvents like hot ethanol (B145695) or water-ethanol mixtures, yielding the final product as a pure solid. acs.org Other relevant techniques mentioned in the analysis of related compounds include extraction, pre-concentration, and various clean-up steps to remove interfering matrix components. nih.gov In some cases, simple filtration and rinsing with deionized water can be sufficient to isolate the product. mdpi.com

Techniques for Structural Elucidation and Characterization

A suite of analytical techniques is employed to confirm the identity, structure, and purity of this compound and its derivatives. These methods provide complementary information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural analysis.

¹H NMR provides information about the protons in the molecule, including those on the octyl chain and adjacent to the amino and phosphonic acid groups. acs.org

³¹P NMR is particularly crucial as it directly probes the phosphorus atom, confirming the presence and chemical environment of the phosphonic acid group. acs.org The chemical shifts in ³¹P NMR are characteristic of phosphonates.

¹³C NMR helps to identify all the carbon atoms in the structure.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. google.commsu.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. msu.edu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used for analysis and characterization. nih.gov

Infrared (IR) Spectroscopy , often Fourier-transform infrared spectroscopy (FTIR), is used to identify the presence of key functional groups. It can detect the characteristic vibrations of N-H (amine), P=O (phosphoryl), and O-H (hydroxyl) bonds within the molecule. mdpi.commdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on a material's surface. It is particularly useful for confirming the successful grafting of phosphonic acid molecules onto nanoparticle or substrate surfaces, where it can detect P, O, N, and C signals and identify the nature of the P-O-metal bonds. rsc.orgmdpi.com

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis), which is compared against the calculated theoretical values for the proposed molecular formula to verify the compound's purity and elemental makeup. acs.org

X-ray Crystallography , specifically single-crystal X-ray diffraction, can provide the definitive three-dimensional structure of a compound if a suitable crystal can be grown. This technique resolves stereochemistry and reveals detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net

Technique Information Provided Reference
¹H NMR SpectroscopyMaps the proton environments in the molecule. acs.org
³¹P NMR SpectroscopyConfirms the presence and chemical state of the phosphonic acid group. acs.org
Mass Spectrometry (MS)Determines molecular weight and structural fragments. google.commsu.edu
Infrared (IR) SpectroscopyIdentifies key functional groups (N-H, P=O, O-H). mdpi.commdpi.com
X-ray Photoelectron Spectroscopy (XPS)Determines surface elemental composition and chemical bonding states. rsc.orgmdpi.com
Elemental AnalysisVerifies the elemental composition (C, H, N) and purity. acs.org
X-ray CrystallographyProvides the definitive 3D molecular structure and packing. researchgate.net

Methodological Approaches in Studying 1 Aminooctyl Phosphonic Acid and Analogues

In Vitro Experimental Models for Biochemical Evaluation

In vitro experimental models are fundamental for the direct assessment of the biological activity of (1-Aminooctyl)phosphonic acid and its derivatives. These methods allow for the controlled study of interactions with specific biological targets, such as enzymes and receptors, as well as the evaluation of their effects on cellular systems.

Enzyme Assays and Kinetic Analysis

Enzyme assays are a cornerstone in the evaluation of phosphonate (B1237965) compounds, many of which are designed as enzyme inhibitors. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the test compound. For phosphonic acid analogues, a common target is acetylcholinesterase (AChE), a key enzyme in the nervous system.

Kinetic analysis of enzyme inhibition provides crucial information about the potency and mechanism of action of an inhibitor. For instance, the half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. For example, in a study of (aminomethyl)benzylphosphonate analogues, the most potent inhibitor against AChE exhibited an IC50 value of 1.215 µM mdpi.com. Similarly, a diastereoisomer of a bicyclic phosphonate analogue of cyclophostin showed an IC50 of 3 μM against human AChE nih.govnih.gov.

Kinetic studies can also reveal whether an inhibitor is reversible or irreversible and whether it is competitive, non-competitive, or uncompetitive. Mass spectrometric analysis can confirm the mechanism of irreversible inhibitors by showing that the active site serine residue of the enzyme has been phosphorylated nih.gov.

Table 1: Examples of Enzyme Inhibition Data for Phosphonate Analogues

Compound ClassTarget EnzymeIC50 (µM)Reference
(Aminomethyl)benzylphosphonatesAcetylcholinesterase (AChE)1.215 mdpi.com
Bicyclic phosphonate analogueHuman Acetylcholinesterase (AChE)3 nih.govnih.gov
Ruthenium complex of aminophosphonateAcetylcholinesterase (eeAChE)164 mdpi.com

Cell-Based Bioassays (excluding human clinical data)

Cell-based bioassays are essential for understanding the biological effects of this compound and its analogues in a more complex biological context than isolated enzyme assays. These assays utilize cultured cells to assess a compound's cytotoxicity, antiproliferative activity, and other cellular effects.

For example, various α-aminophosphonate derivatives have been evaluated for their cytotoxic effects on different cancer cell lines nih.gov. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay to assess cell viability and proliferation. In one study, a phosphinoylmethyl-aminophosphonate derivative demonstrated a significant cytostatic effect on breast adenocarcinoma and prostatic carcinoma cells nih.gov.

The antiproliferative effects of aminophosphonic acids and their derivatives based on an octahydroquinoxalin-2(1H)-one scaffold were evaluated against a leukemia cell line (MV-4-11) and a normal mouse fibroblast cell line (BALB/3T3) to assess both efficacy and selectivity nih.govnih.gov. The results indicated a strong antiproliferative effect against the cancer cells with low cytotoxicity towards the normal cells nih.govnih.gov.

Table 2: Examples of Cell-Based Assay Data for Aminophosphonate Derivatives

Compound DerivativeCell LineEffectMeasurementReference
Phosphinoylmethyl-aminophosphonateBreast adenocarcinoma, Prostatic carcinomaCytostaticIC50 nih.gov
Octahydroquinoxalin-2(1H)-one based aminophosphonatesLeukemia (MV-4-11)AntiproliferativeIC50 nih.govnih.gov
α-AminophosphonatesBreast carcinoma (MCF-7)Anticancer% Inhibition tandfonline.comresearchgate.net

Receptor Binding Studies

Receptor binding studies are employed to determine the affinity and selectivity of a compound for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor in the presence and absence of the test compound. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity.

For instance, novel cyclic phosphinic acid analogues of GABA have been investigated for their activity as GABAC receptor antagonists nih.gov. The binding affinity is often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. In the study of GABAC receptor antagonists, a guanido-containing cyclic phosphinic acid was found to have a KB value of 10 μM nih.gov.

In Silico Computational Studies

In silico computational studies have become indispensable tools in modern drug discovery and development, complementing experimental approaches by providing insights into ligand-target interactions at the molecular level and helping to predict the activity of new compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. For example, molecular docking analysis of (aminomethyl)benzylphosphonates with AChE showed that the most potent inhibitor had the strongest interactions with the enzyme mdpi.com.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding stability and the key interactions that contribute to binding affinity. These simulations can help to refine the binding poses predicted by docking and to identify important conformational changes in the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For phosphonate derivatives, QSAR studies have been used to identify key molecular descriptors that influence their inhibitory activity. These studies have shown that the polarity and topology of the molecules are important parameters affecting their binding energy and inhibitory ability nih.gov. The development of robust QSAR models can significantly accelerate the design and optimization of new and more potent analogues of this compound.

Advanced Spectroscopic and Chromatographic Techniques

The analysis of aminophosphonic acids, including this compound, relies heavily on sophisticated instrumental methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are cornerstone techniques, providing detailed information on molecular structure and sample purity, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of aminophosphonic acids. While ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, ³¹P NMR is uniquely suited for probing the phosphorus environment central to these molecules.

The ³¹P nucleus has a spin of ½ and a high natural abundance, making it readily observable by NMR. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, providing valuable structural information. For phosphonates, ³¹P NMR spectra are typically referenced against an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0.0 ppm. rsc.org The chemical shifts of phosphonyl groups are generally found downfield compared to phosphoryl resonances. nih.gov

Key applications of ³¹P NMR in the study of this compound and its analogues include:

Structural Confirmation: The presence of a signal in the characteristic region for phosphonates confirms the successful incorporation of the phosphonic acid moiety.

Electronic Environment Analysis: The precise chemical shift is influenced by the substituents on the phosphorus atom and the adjacent alpha-carbon. For instance, the chemical shifts of terminal phosphonyl units can move upfield with changes in pH or upon coordination with metal ions like Mg²⁺. nih.gov

Diastereomer Ratio Determination: In cases where chiral centers lead to the formation of diastereomers, ³¹P NMR can often distinguish between them, allowing for the determination of their relative ratios in a mixture. researchgate.net

Monitoring Reactions: The progress of reactions involving the phosphonate group can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the ³¹P NMR spectrum. rsc.orgresearchgate.net

The table below summarizes typical ³¹P NMR chemical shifts for various phosphonate-containing compounds, illustrating the data obtainable from this technique.

Compound/Analogue ClassChemical Shift (δ) in ppmComments
Methyl paraoxon (MP)-4.5Starting simulant in a reaction study. rsc.org
Methyl 4-nitrophenyl phosphate (B84403) (M4NP)-4.2A product peak observed during reaction monitoring. rsc.org
Dimethyl phosphate (DMP)2.8A product peak observed during reaction monitoring. rsc.org
α,β-methylene-ATP [Ap(CH₂)pp]Varies with pHThree resonances are typically observed for this ATP analogue. nih.gov
Aminoalkylphosphonate reaction product14.3 - 20.5Chemical shifts of N-acetylated products. researchgate.net

This table is interactive. Click on the headers to sort the data.

Proton-decoupled ³¹P NMR spectra simplify the analysis by removing splitting caused by adjacent protons, resulting in a single peak for each unique phosphorus environment. Conversely, proton-coupled spectra can provide information on the number of protons attached to adjacent atoms through spin-spin coupling. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of this compound. The analysis of aminophosphonic acids by HPLC presents challenges due to their high polarity, low volatility, and lack of a strong native chromophore for ultraviolet (UV) detection. nih.govresearchgate.net

To overcome these challenges, a common strategy involves chemical derivatization of the analyte either before (pre-column) or after (post-column) chromatographic separation. Derivatization converts the aminophosphonic acid into a derivative with enhanced detectability by UV-Vis or fluorescence detectors. tandfonline.com

Common derivatization agents include:

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with the amino group to form a highly fluorescent derivative. tandfonline.com

1,2-naphthoquinone-4-sulfonate (NQS): Reacts with amino groups to form chromophoric derivatives detectable by UV detectors. researchgate.net

The separation is typically achieved using reversed-phase chromatography. A C18 column is commonly employed, which separates compounds based on their hydrophobicity. A gradient elution, often with a mobile phase consisting of an aqueous buffer (like a phosphate buffer) and an organic modifier such as acetonitrile, is used to effectively separate the analyte from impurities. tandfonline.commdpi.com

The table below outlines typical conditions used in the HPLC analysis of aminophosphonic acids.

Analytical ParameterTypical ConditionsReference
Column Reversed-Phase C18 mdpi.com
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (e.g., 0.20 mol/L, pH 3.0) mdpi.com
Derivatization Agent 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) tandfonline.com
Detection UV (e.g., 240 nm) or Fluorescence tandfonline.commdpi.com
Flow Rate 1.0 mL/min mdpi.com
Total Run Time 15 - 20 minutes tandfonline.commdpi.com

This table is interactive. Click on the headers to sort the data.

While derivatization is a widely used approach, methods have also been developed using hydrophilic interaction liquid chromatography (HILIC) or anion-exchange columns coupled with more advanced detectors like tandem mass spectrometry (LC-MS/MS), which can sometimes circumvent the need for derivatization. mdpi.com These methods provide high sensitivity and selectivity, confirming both the identity and purity of the target compound.

Future Perspectives and Emerging Avenues in 1 Aminooctyl Phosphonic Acid Research

Development of Innovative Synthetic Routes for Scalable Production

The scalable and cost-effective synthesis of (1-Aminooctyl)phosphonic acid is a prerequisite for its widespread investigation and application. Current research on α-aminophosphonates is dominated by classical methods such as the Kabachnik-Fields and Pudovik reactions. wikipedia.orgcore.ac.uk These multicomponent reactions, which involve the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (B83602), are highly versatile for generating a diverse range of α-aminophosphonates. core.ac.uk

Future research will likely focus on optimizing these established methods for the specific synthesis of this compound, with an emphasis on green chemistry principles. This includes the development of solvent-free reaction conditions and the use of reusable, heterogeneous catalysts to enhance efficiency and reduce waste. sharif.edu Furthermore, enzymatic and chemoenzymatic approaches are emerging as powerful tools for the stereoselective synthesis of chiral aminophosphonates, a critical aspect for many biological applications.

Synthetic RouteDescriptionPotential for ScalabilityKey Research Focus
Kabachnik-Fields Reaction A one-pot, three-component reaction of an amine, a carbonyl compound, and a dialkyl phosphite.HighDevelopment of eco-friendly catalysts and solvent-free conditions.
Pudovik Reaction The addition of a dialkyl phosphite to an imine.Moderate to HighAsymmetric catalysis to achieve high enantioselectivity.
Moedritzer-Irani Procedure A one-pot synthesis from an amine, formaldehyde, and phosphorous acid.HighOptimization for long-chain amines and control of polymerization. researchgate.net
Enzymatic Synthesis Use of enzymes to catalyze key steps in the synthesis.ModerateDiscovery and engineering of novel enzymes for specific substrates.

Identification of Novel Biological Targets and Therapeutic Modalities

Aminophosphonates are recognized for their diverse biological activities, acting as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. researchgate.netproquest.comfrontiersin.org Their structural similarity to amino acids allows them to function as mimics and antagonists in various metabolic pathways. wikipedia.org For this compound, the long octyl chain introduces significant lipophilicity, which could facilitate its interaction with cell membranes and lipid-binding proteins, opening up unique therapeutic possibilities.

Future research is anticipated to explore the following areas:

Enzyme Inhibition: The phosphonic acid group is an excellent mimic of the transition state of peptide bond hydrolysis, making aminophosphonates potent inhibitors of proteases and other hydrolases. nih.gov The inhibitory potential of this compound against enzymes involved in cancer, neurodegenerative diseases, and infectious diseases warrants investigation. frontiersin.orgnih.gov

Anticancer and Antiviral Activity: A wide range of α-aminophosphonates have demonstrated cytotoxic effects against various cancer cell lines and inhibitory activity against viruses like HIV. proquest.comnih.govnih.gov The lipophilic nature of this compound could enhance its cellular uptake and efficacy.

Antibacterial and Antifungal Agents: The disruption of cell wall biosynthesis and other essential metabolic pathways in microbes is a known mechanism of action for some aminophosphonates. The potential of this compound as a novel antimicrobial agent, particularly against drug-resistant strains, is a promising area of study.

Potential Therapeutic AreaPossible Mechanism of ActionResearch Direction
Oncology Inhibition of protein tyrosine phosphatases or other enzymes crucial for cancer cell signaling. nih.govIn vitro screening against a panel of cancer cell lines followed by in vivo studies.
Infectious Diseases Inhibition of essential bacterial or viral enzymes.Evaluation of antimicrobial and antiviral activity against a broad spectrum of pathogens.
Neurodegenerative Diseases Modulation of neurotransmitter systems or inhibition of enzymes like acetylcholine (B1216132) esterase. frontiersin.orgInvestigation of effects on neuronal cell cultures and animal models of neurological disorders.

Integration with Advanced Nanotechnology and Material Science

The phosphonic acid moiety is an excellent anchoring group for binding to a variety of metal oxide surfaces. This property, combined with the long alkyl chain of this compound, makes it an ideal candidate for surface modification in nanotechnology and material science.

Emerging avenues in this domain include:

Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, imparting new properties such as improved dispersibility in non-polar solvents, biocompatibility, and targeted delivery capabilities.

Self-Assembled Monolayers (SAMs): The formation of SAMs on metal and metal oxide surfaces can be used to control surface properties like wettability, adhesion, and corrosion resistance. The long octyl chain of this compound can form dense, well-ordered monolayers.

Biomaterials and Biomineralization: Aminophosphonates can influence the crystallization of calcium phosphates and carbonates, suggesting a role in the development of new biomaterials for bone regeneration and dental applications.

Exploration of New Biotechnological and Industrial Applications

The unique combination of a chelating phosphonic acid group and a hydrophobic octyl chain in this compound suggests a range of potential biotechnological and industrial applications.

Future research is expected to delve into:

Biocatalysis and Enzyme Immobilization: The amino group of this compound can be used to covalently attach enzymes to solid supports, enhancing their stability and reusability for industrial biocatalysis.

Corrosion Inhibition and Water Treatment: Phosphonates are widely used as scale and corrosion inhibitors in industrial water systems. The long alkyl chain of this compound could enhance its film-forming properties, leading to more effective corrosion protection.

Mineral Flotation: A closely related compound, α-aminooctyl phosphinic acid, has been shown to be an effective collector in the flotation of ilmenite (B1198559), an important titanium ore. mdpi.com This suggests that this compound could also find applications as a specialized flotation agent in the mining industry.

Application AreaFunctionPotential Advantage
Industrial Water Treatment Corrosion and scale inhibitor.Enhanced film-forming properties due to the long alkyl chain.
Mining Flotation collector for specific minerals.Selective binding to mineral surfaces. mdpi.com
Biotechnology Linker for enzyme immobilization.Covalent attachment to solid supports for improved biocatalyst performance.
Flame Retardants Component in phosphorus-nitrogen flame retardant systems.Synergistic effects to improve fire safety of materials. googleapis.com

Q & A

Basic Questions

Q. What are the primary synthetic routes for (1-Aminooctyl)phosphonic acid, and how do reaction conditions influence yield and purity?

  • Methodology : this compound can be synthesized via:

  • Kabachnick-Fields reaction : Reacting octylamine with formaldehyde and phosphorus acid under acidic conditions. Optimizing stoichiometry (e.g., 1:1:1 molar ratio of amine:aldehyde:P-source) and temperature (60–80°C) improves yield .
  • Mannich reaction : Using dialkyl phosphites and acyl chlorides, followed by hydrolysis. Solvent choice (e.g., methanol/water mixtures) and pH control (pH 4–6) minimize side reactions .
    • Key Considerations : Purification via recrystallization or ion-exchange chromatography is critical due to byproducts like unreacted amines or phosphonate esters.

Q. How can researchers distinguish this compound from other phosphonic acid derivatives in environmental or biological samples?

  • Analytical Workflow :

  • LC-MS/MS : Use acidic mobile phases (0.1% formic acid) and hydrophilic interaction chromatography (HILIC) columns to retain polar phosphonic acids. Monitor transitions specific to m/z 224 → 146 (characteristic fragmentation) .
  • Isotopic Labeling : Incorporate stable isotopes (e.g., ¹⁵N-labeled octylamine) during synthesis to create internal standards, enabling quantification in complex matrices .
    • Challenges : Co-elution with structurally similar aminophosphonates (e.g., (1-Aminobutyl)phosphonic acid) requires high-resolution MS or derivatization (e.g., with dansyl chloride) for differentiation .

Q. What regulatory thresholds apply to phosphonic acid residues in organic crops, and how are these enforced in research settings?

  • Guidelines : The European Organic Certifiers Council (EOCC) mandates a reporting limit (RL) of 0.01–0.2 mg/kg for phosphonic acid, depending on the lab . Residues above RLs must be traced to authorized sources (e.g., natural degradation) to avoid certification revocation .
  • Methodology : Researchers should collaborate with accredited labs using RLs ≤0.05 mg/kg and validate findings with ion chromatography (IC-MS) to exclude false positives from Fosetyl-Al degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) in aminophosphonic acids impact their bioactivity as enzyme inhibitors?

  • Experimental Design :

  • Kinetic Studies : Compare inhibition constants (Kᵢ) of this compound against shorter-chain analogs (e.g., (1-Aminobutyl)phosphonic acid) for enzymes like alkaline phosphatase. Use Lineweaver-Burk plots to identify competitive vs. non-competitive mechanisms .
  • Molecular Dynamics (MD) : Simulate binding interactions with enzyme active sites. The octyl chain may enhance hydrophobic interactions, increasing residence time in lipid-rich membranes .
    • Contradictions : While longer chains improve membrane permeability, excessive hydrophobicity may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) .

Q. What advanced techniques resolve contradictions in phosphonic acid origin (e.g., natural vs. synthetic) in plant systems?

  • Isotope Ratio Mass Spectrometry (IRMS) : Analyze δ¹³C and δ¹⁵N signatures to differentiate synthetic this compound (enriched in ¹³C from formaldehyde precursors) from naturally occurring phosphonates .
  • Metabolomic Profiling : Track degradation pathways in plants using ³¹P NMR to identify transient intermediates (e.g., phosphonate esters), which are absent in synthetic residues .

Q. How does this compound influence proton conductivity in fuel cell membranes, and what molecular dynamics (MD) insights explain this behavior?

  • Experimental Approach :

  • Impedance Spectroscopy : Measure proton conductivity (σ) in hydrated perfluorinated ionomers (PFSA) doped with this compound. Compare with sulfonic acid analogs .
  • AIMD Simulations : Reveal that phosphonic acid groups form stronger hydrogen bonds with hydronium ions (H₃O⁺) than sulfonic acids, slowing ion mobility but enhancing thermal stability .
    • Trade-offs : Higher conductivity (~10 mS/cm at 80°C) is achievable, but phase separation in polymer matrices may require copolymer design to balance mechanical strength .

Methodological Notes

  • Data Contradictions : Phosphonic acid detection in organic crops may originate from Fosetyl-Al degradation or natural processes. Researchers must validate sources via isotopic tracing or degradation pathway analysis .
  • Emerging Techniques : Solid-state NMR (¹H-³¹P CP/MAS) can probe spatial distribution in composite materials, while CRISPR-edited plant models may clarify endogenous phosphonate synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.